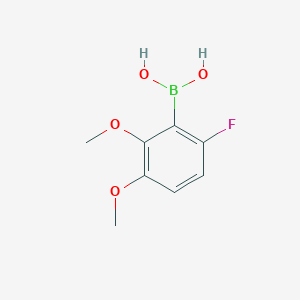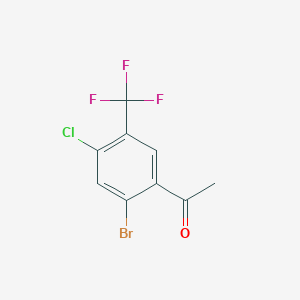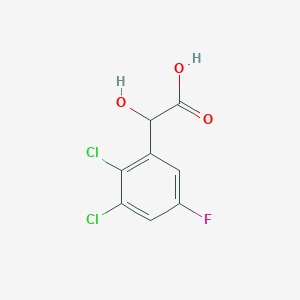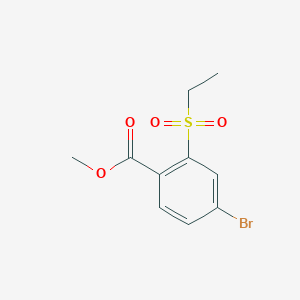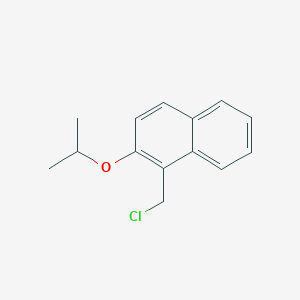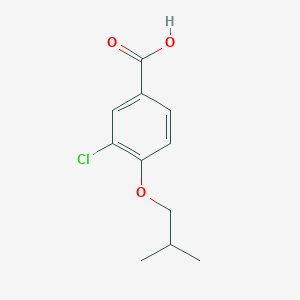
3-chloro-4-(2-methylpropoxy)Benzoic acid
Descripción general
Descripción
3-chloro-4-(2-methylpropoxy)Benzoic acid, also known as 3-Chloro-4-isobutoxybenzoic acid, is a chemical compound with the molecular formula C11H13ClO3 and a molecular weight of 228.67 . It is used in scientific research and finds application in various fields, including pharmaceuticals and material science.
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13ClO3/c1-7(2)6-15-10-4-3-8(11(13)14)5-9(10)12/h3-5,7H,6H2,1-2H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a white powdery crystal . It has a molecular weight of 228.67 . More specific physical and chemical properties such as melting point, solubility, and stability are not available in the retrieved sources.Aplicaciones Científicas De Investigación
Biosynthesis and Metabolism
- Methyl Donor for Biosynthesis : Chloromethane acts as a methyl donor for the biosynthesis of methyl esters of benzoic and furoic acid in fungi like Phellinus pomaceus. This process involves a broad-specificity methylating system that can esterify various aromatic and aliphatic acids (Harper et al., 1989).
Analytical and Environmental Science
- High-Resolution Mass Spectrometry Method : A method involving high-resolution mass spectrometry was developed for the analysis of chloro-substituted benzoic acids in waters. This method provides a precise tool for environmental monitoring of these compounds (Charles et al., 1992).
- Photodecomposition Study : Research on the photodecomposition of chlorobenzoic acids shows the potential of UV irradiation to replace chlorine with hydroxyl and hydrogen, forming hydroxybenzoic acids and benzoic acid. This has implications for environmental remediation processes (Crosby & Leitis, 1969).
Material Science and Chemistry
- Polymer Chemistry : Benzoic acid derivatives, including substituted ones, are used as dopants for polyaniline. They show promising applications in the field of conductive polymers (Amarnath & Palaniappan, 2005).
- Coordination Polymer Synthesis : Benzoic acid derivatives are utilized in the synthesis of metal complex coordination polymers. These have potential applications in areas like gas sensing and material science (Rad et al., 2016).
Environmental and Water Treatment
- Treatment of Herbicides Using Bioreactor Technology : The treatment of phenoxyacetic and benzoic acid herbicides using membrane bioreactor technology demonstrates an effective method for breaking down toxic herbicides in wastewater (Ghoshdastidar & Tong, 2013).
Health and Safety
- In Vitro Metabolism Studies : Studies on the in vitro metabolism of nitroderivatives of acetylsalicylic acid, which include benzoic acid derivatives, provide insights into drug metabolism and potential pathways for detoxification (Carini et al., 2002).
Propiedades
IUPAC Name |
3-chloro-4-(2-methylpropoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-7(2)6-15-10-4-3-8(11(13)14)5-9(10)12/h3-5,7H,6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEILSKQJJUQRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



